3-(1,3-benzothiazol-2-yl)-7-hydroxy-6-propyl-2-(trifluoromethyl)-4H-chromen-4-one
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Overview
Description
3-(1,3-benzothiazol-2-yl)-7-hydroxy-6-propyl-2-(trifluoromethyl)-4H-chromen-4-one is a useful research compound. Its molecular formula is C20H14F3NO3S and its molecular weight is 405.39. The purity is usually 95%.
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Scientific Research Applications
Environmental Presence and Health Implications
Benzothiazoles (BTHs) are a group of heterocyclic compounds widely detected in the environment. They are used extensively in consumer products and industrial applications, leading to widespread environmental exposure. Studies have investigated the levels of BTHs and their metabolites in human biofluids to understand exposure routes and potential health effects. For example, in a study conducted in Tianjin, China, BTHs were detected in most maternal urine samples, highlighting human exposure to these compounds through various sources (Li et al., 2018).
Metabolism and Excretion
The metabolism and excretion of related compounds, such as parabens and benzothiazoles, have been a subject of interest due to their widespread use and potential health impacts. Studies have identified several metabolites in human urine following exposure, providing insights into the metabolic pathways and the body's mechanisms for eliminating these compounds. For instance, a study identified the urinary metabolites of RCS-4, a synthetic indole-derived cannabimimetic, revealing the complexity of metabolism for such compounds (Kavanagh et al., 2012).
Human Exposure and Potential Risks
The assessment of human exposure to benzothiazoles and similar compounds is crucial for evaluating potential health risks. Research has quantified the presence of these compounds in indoor dust from various countries, including the United States and East Asian countries, indicating global exposure risks. This research helps in understanding the extent of human exposure and guiding regulatory and protective measures (Wang et al., 2012).
Mechanism of Action
Target of Action
The primary targets of benzothiazole-based compounds are often associated with anti-tubercular activity . The target of these compounds is often the DprE1 enzyme , which plays a crucial role in the cell wall biosynthesis of Mycobacterium tuberculosis .
Mode of Action
The benzothiazole moiety interacts with its target, DprE1, leading to the inhibition of the enzyme’s activity . This interaction disrupts the normal function of the enzyme, thereby inhibiting the growth of M. tuberculosis .
Biochemical Pathways
The action of benzothiazole-based compounds affects the cell wall biosynthesis pathway of M. tuberculosis . By inhibiting the DprE1 enzyme, these compounds disrupt the formation of arabinogalactan, a key component of the mycobacterial cell wall . This disruption leads to the death of the bacteria .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) of these compounds contribute to their bioavailability and therapeutic potential .
Result of Action
The result of the compound’s action is the inhibition of M. tuberculosis growth . By disrupting the cell wall biosynthesis pathway, the compound causes the death of the bacteria, thereby exhibiting anti-tubercular activity .
Properties
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-7-hydroxy-6-propyl-2-(trifluoromethyl)chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F3NO3S/c1-2-5-10-8-11-14(9-13(10)25)27-18(20(21,22)23)16(17(11)26)19-24-12-6-3-4-7-15(12)28-19/h3-4,6-9,25H,2,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXVLIGBPYAWNQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC2=C(C=C1O)OC(=C(C2=O)C3=NC4=CC=CC=C4S3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F3NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.